molecular formula C19H19FN6OS B2997402 (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1286717-17-6

(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

货号: B2997402
CAS 编号: 1286717-17-6
分子量: 398.46
InChI 键: RBEVSCXXJPERSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a fluorinated benzothiazole core linked to an azetidine ring, which is further connected via a methanone group to a piperazine moiety substituted with a pyrimidin-2-yl group. The fluorine atom on the benzothiazole ring may enhance metabolic stability and lipophilicity, while the pyrimidine group on piperazine could improve hydrogen-bonding interactions with biological targets .

属性

IUPAC Name

[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6OS/c20-14-3-1-4-15-16(14)23-19(28-15)26-11-13(12-26)17(27)24-7-9-25(10-8-24)18-21-5-2-6-22-18/h1-6,13H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEVSCXXJPERSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone , with the IUPAC name [1-(4-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C19H19FN6OSC_{19}H_{19}FN_{6}OS with a molecular weight of 398.46 g/mol . The presence of a fluorine atom in the structure is believed to enhance its metabolic stability and binding affinity towards biological targets compared to similar compounds lacking this substituent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in crucial metabolic pathways. For example, studies on related benzothiazole compounds have shown that they can act as inhibitors of tyrosinase, an enzyme critical in melanin biosynthesis, suggesting potential applications in dermatological treatments.
  • Quorum Sensing Inhibition : Similar compounds have been evaluated for their ability to inhibit quorum sensing in bacteria, which is vital for biofilm formation and virulence. This suggests that the compound could potentially act against bacterial infections by disrupting communication among bacterial cells.
  • Anticancer Properties : Preliminary studies indicate that benzothiazole derivatives possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including lung and skin cancer cells.

Biological Activity Data Table

Activity TypeTarget/OrganismIC50 Value (μM)Reference
Tyrosinase InhibitionAgaricus bisporus0.18
Antimicrobial ActivityPseudomonas aeruginosa115.2 (LasB system)
Anticancer ActivityA431, A549, H1299 cells1, 2, 4 (varied)

Case Study 1: Tyrosinase Inhibition

A study reported the design and synthesis of derivatives from the piperazine structure that showed significant inhibition of tyrosinase with an IC50 value of 0.18 μM, indicating potential for skin whitening agents without cytotoxic effects .

Case Study 2: Quorum Sensing Inhibition

Research on related benzothiazole compounds demonstrated their ability to inhibit quorum sensing pathways in Pseudomonas aeruginosa, with specific compounds showing promising selectivity towards the LasB system . This highlights a potential therapeutic avenue for treating bacterial infections without traditional antibiotics.

Case Study 3: Anticancer Activity

In another study, a library of benzothiazole compounds was synthesized and screened for anticancer activity. One compound demonstrated significant inhibition of cancer cell proliferation and induced apoptosis at low concentrations . This suggests that the compound may have a role in cancer therapy.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and molecular differences between the target compound and its analogues:

Compound Name / Identifier Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target: (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone Benzothiazole + Azetidine + Piperazine 4-F-Benzo[d]thiazole, Pyrimidin-2-yl on piperazine Likely C₂₀H₂₀FN₅OS ~393.4 (estimated) Fluorine enhances stability; pyrimidine offers dual H-bonding sites.
: (1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone Benzothiazole + Azetidine + Piperazine 6-Me-Benzo[d]thiazole, Pyridin-2-yl on piperazine C₂₁H₂₃N₅OS 393.5 Methyl group increases steric bulk; pyridine lacks pyrimidine's H-bonding.
: (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone Thiazole + Azetidine + Piperazine Thiazole (non-benzo), No pyrimidine/pyridine C₁₁H₁₆N₄OS 252.34 Simplified structure; reduced lipophilicity and target interaction potential.
: 1-(4-Acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone Imidazothiazole + Piperazine 4-Fluorophenyl, Acetylated piperazine C₁₉H₁₉FN₄O₂S 386.4 Fluorophenyl enhances π-π stacking; acetyl group alters piperazine basicity.
(MK45): 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one Piperazine + Thiophene Trifluoromethylpyridine, Thiophene C₁₉H₁₈ClF₃N₂OS 438.9 Trifluoromethyl improves permeability; thiophene contributes to lipophilicity.

Pharmacological and Physicochemical Implications

  • Fluorine vs. Methyl Substitution (Target vs. ):
    The 4-fluoro group on the benzothiazole (target) likely increases electron-withdrawing effects, enhancing metabolic stability compared to the 6-methyl group in . Methyl substitution may improve membrane permeability but reduce target specificity .
  • Pyrimidine vs. Pyridine (Target vs. ): Pyrimidine’s dual nitrogen atoms (vs.
  • Azetidine vs. Larger Rings (e.g., Piperidine):
    Azetidine’s smaller ring size confers rigidity, which may enhance selectivity by reducing off-target interactions compared to more flexible analogues .
  • Piperazine Modifications (Target vs.

Hypothetical Bioactivity

The fluorobenzothiazole moiety is common in antitumor agents, and piperazine-pyrimidine hybrids are explored as kinase inhibitors .

常见问题

Q. What are the recommended synthetic routes for this compound, and how can yield optimization be achieved?

Answer: The compound’s synthesis involves multi-step reactions, often utilizing nucleophilic substitution and coupling strategies. A validated approach includes:

  • Step 1: Formation of the azetidine-3-yl moiety via ring-opening reactions of epoxides or aziridines under acidic conditions.
  • Step 2: Coupling the fluorobenzo[d]thiazole fragment using Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions .
  • Step 3: Functionalization of the piperazine-pyrimidine core via reductive amination or carbamate formation . Yield Optimization: Adjust reaction temperatures (e.g., reflux vs. room temperature), catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling), and solvent polarity (e.g., DMF vs. THF). Monitor intermediates via TLC and HPLC. Typical yields range from 45–55% for similar scaffolds .

Q. Which spectroscopic techniques are critical for structural validation?

Answer:

  • 1H/13C NMR: Confirm regiochemistry of the azetidine and piperazine rings. For example, the azetidine C3 proton typically appears as a triplet (δ ~4.2–4.5 ppm) due to coupling with adjacent protons .
  • HRMS: Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error. Discrepancies may indicate incomplete purification or side reactions .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and aromatic C-F bonds (1050–1150 cm⁻¹) .

Advanced Research Questions

Q. How can substituent effects on the fluorobenzo[d]thiazole ring influence bioactivity?

Answer: Substituent position and electronic properties significantly modulate target binding. For example:

  • 4-Fluoro substitution enhances metabolic stability by reducing CYP450-mediated oxidation compared to unsubstituted analogs .
  • Thiazole ring modifications (e.g., replacing sulfur with oxygen) alter π-π stacking interactions with aromatic residues in enzyme active sites. Computational docking (e.g., AutoDock Vina) can predict binding affinities . Experimental Validation: Synthesize analogs with halogen (Cl, Br) or electron-donating (OCH₃) groups at the 4-position and compare IC₅₀ values in enzyme assays .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Answer: Contradictions often arise from assay conditions or compound purity. Mitigate via:

  • Standardized Assays: Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength) across studies .
  • Purity Verification: Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.4% of theoretical) .
  • Statistical Analysis: Apply ANOVA or Student’s t-test to assess significance of IC₅₀ differences across replicates .

Q. What computational methods predict this compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity (logP): Use ChemAxon or Schrödinger’s QikProp to estimate logP (~3.5–4.0 for similar scaffolds), critical for blood-brain barrier penetration .
  • Metabolic Stability: Simulate CYP3A4/2D6 interactions using docking software (e.g., Glide) or machine learning models (e.g., ADMET Predictor) .
  • Solubility: Apply the General Solubility Equation (GSE) with melting point data (if available) or experimental determination via shake-flask method .

Methodological Guidance

Q. How to design a robust SAR study for this compound?

Answer:

  • Core Modifications: Systematically vary substituents on the benzothiazole (e.g., F, Cl, CH₃) and piperazine (e.g., pyrimidin-2-yl vs. pyridin-2-yl) moieties .
  • Assay Selection: Use high-throughput screening (HTS) for primary activity and counter-screen against related targets (e.g., kinase panels) to assess selectivity .
  • Data Interpretation: Generate 3D-QSAR models (e.g., CoMFA) to correlate structural features with activity .

Q. What strategies address low crystallinity during X-ray diffraction analysis?

Answer:

  • Crystallization Conditions: Screen solvents (e.g., ethanol/water mixtures) and temperatures (4°C vs. RT). For similar compounds, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a=8.92 Å, b=10.71 Å) have been successful .
  • Additives: Introduce co-crystallants like PEG 4000 or metal ions to stabilize lattice formation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。